

O-Desmethyl gefitinib-d6 certificate of analysis

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Compound of Interest

Compound Name: O-Desmethyl gefitinib-d6

Cat. No.: B12426458

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Technical Guide: O-Desmethyl Gefitinib-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **O-Desmethyl Gefitinib-d6**, a critical analytical tool in the research and development of Gefitinib-related pharmaceuticals. This document outlines its chemical properties, typical analytical specifications, and its primary application as an internal standard in pharmacokinetic and metabolic studies.

Core Compound Information

O-Desmethyl Gefitinib-d6 is the deuterium-labeled analog of O-Desmethyl Gefitinib, an active metabolite of the epidermal growth factor receptor (EGFR) inhibitor, Gefitinib. The strategic placement of six deuterium atoms provides a stable isotopic signature, making it an ideal internal standard for mass spectrometry-based quantification of Gefitinib and its metabolites in biological matrices.[1]

Chemical and Physical Properties



Property	Value	Source
IUPAC Name	4-[(3-Chloro-4-fluorophenyl)amino]-6-[3-(4-morpholinyl)propoxy]-7-quinazolinol-d6	LGC Standards
Synonyms	N/A	Veeprho
Molecular Formula	C21D6H16CIFN4O3	LGC Standards, BioOrganics
Molecular Weight	438.913 g/mol	LGC Standards
Unlabelled CAS Number	847949-49-9	LGC Standards, MedChemExpress, VIVAN Life Sciences, PubChem, Pharmaffiliates

Analytical Specifications

The following specifications are based on typical data found for this class of compound. A Certificate of Analysis for the non-deuterated O-Desmethyl Gefitinib reported a purity of 99.40% by LCMS.[2]

Parameter	Specification
Appearance	Off-white to light yellow solid[2]
Purity (by LCMS)	>98%[3]
¹ H NMR Spectrum	Consistent with structure
LCMS	Consistent with structure[2]

Biological Context and Application

O-Desmethyl Gefitinib is an active metabolite of Gefitinib, formed in humans primarily through the action of the cytochrome P450 enzyme CYP2D6.[4][5] This metabolite is also a potent inhibitor of EGFR, with a reported IC_{50} of 36 nM in subcellular assays.[4][5] The deuterated analog, **O-Desmethyl Gefitinib-d6**, is not intended for therapeutic use but serves as an



indispensable tool for the precise and accurate quantification of Gefitinib and its metabolites in biological samples during preclinical and clinical development.[1]

Its primary application is as an internal standard in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for therapeutic drug monitoring and pharmacokinetic studies.[1]

Experimental Protocols

General Protocol for Quantification of Gefitinib in Plasma using LC-MS with O-Desmethyl Gefitinib-d6 as an Internal Standard

This protocol outlines a general workflow for the use of **O-Desmethyl Gefitinib-d6** in a typical pharmacokinetic study.

- Preparation of Calibration Standards and Quality Controls:
 - Prepare a stock solution of Gefitinib and O-Desmethyl Gefitinib-d6 (internal standard) in a suitable organic solvent (e.g., DMSO, Methanol).
 - Create a series of calibration standards by spiking blank biological matrix (e.g., human plasma) with known concentrations of Gefitinib.
 - Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

Sample Preparation:

- To an aliquot of the plasma sample (from a subject dosed with Gefitinib), calibration standard, or QC sample, add a fixed amount of the O-Desmethyl Gefitinib-d6 internal standard solution.
- Perform a protein precipitation step by adding a sufficient volume of a cold organic solvent (e.g., acetonitrile).
- Vortex the samples and centrifuge to pellet the precipitated proteins.



- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for LC-MS analysis.

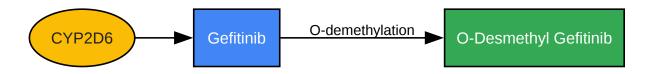
• LC-MS Analysis:

- Inject the reconstituted sample onto a suitable liquid chromatography system coupled to a mass spectrometer.
- Separate the analytes using a C18 column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
- Detect and quantify the parent drug (Gefitinib) and the internal standard (O-Desmethyl Gefitinib-d6) using multiple reaction monitoring (MRM) mode on a triple quadrupole mass spectrometer.

Data Analysis:

- Calculate the peak area ratio of Gefitinib to O-Desmethyl Gefitinib-d6.
- Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
- Determine the concentration of Gefitinib in the unknown samples by interpolating their peak area ratios from the calibration curve.

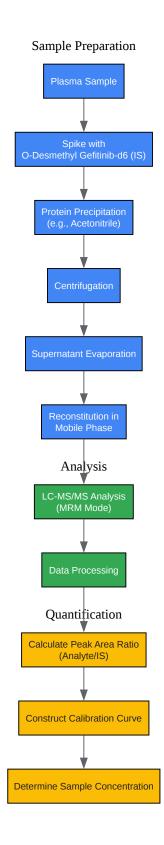
Visualizations



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Caption: Metabolic conversion of Gefitinib to O-Desmethyl Gefitinib mediated by the CYP2D6 enzyme.





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Caption: Workflow for bioanalytical sample processing using an internal standard.



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